

spectroscopic analysis of 2-phenylquinoxaline derivatives

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Compound of Interest

Compound Name: 2-Phenylquinoxaline

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An In-depth Technical Guide to the Spectroscopic Analysis of **2-Phenylquinoxaline** Derivatives

Foreword: The Quinoxaline Core in Modern Science

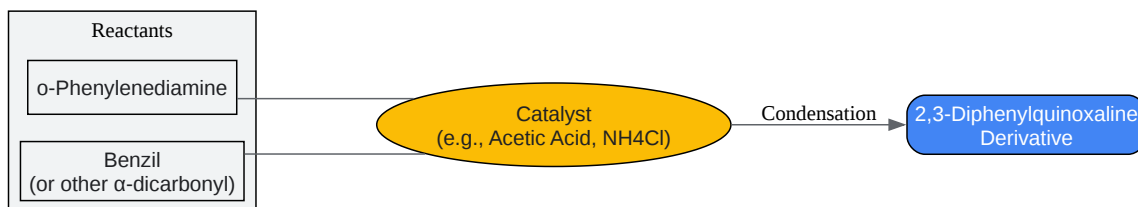
Nitrogen-containing heterocyclic compounds form the bedrock of a vast range of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. Among these, the quinoxaline scaffold—a fusion of a benzene and a pyrazine ring—stands out for its remarkable versatility and privileged structure in medicinal chemistry.^{[1][2]} When a phenyl group is introduced at the 2-position, the resulting **2-phenylquinoxaline** core gains unique photophysical and biological properties. These derivatives are not mere laboratory curiosities; they are potent anticancer agents, tubulin inhibitors, fluorescent materials for Organic Light-Emitting Diodes (OLEDs), and advanced intermediates in organic synthesis.^{[3][4][5][6]}

The development and quality control of these high-value compounds are critically dependent on a robust and unambiguous analytical characterization. Spectroscopic analysis is the cornerstone of this process, providing an empirical window into the molecule's identity, purity, and structural integrity. This guide offers researchers, scientists, and drug development professionals a comprehensive framework for the spectroscopic elucidation of **2-phenylquinoxaline** derivatives. It moves beyond a simple recitation of techniques to explain the causal links between molecular structure and spectral output, empowering the scientist to make informed decisions in the laboratory.

The 2-Phenylquinoxaline Scaffold: A Structural Overview

At its heart, the **2-phenylquinoxaline** system is a π -conjugated architecture. The electron-deficient pyrazine ring fused to the electron-rich benzene ring, combined with the appended phenyl group, creates a molecule with inherent donor-acceptor characteristics. This electronic landscape is the primary determinant of its spectroscopic behavior, particularly in UV-Visible and fluorescence spectroscopy.^{[7][8]}

General Synthesis of Diphenylquinoxaline Derivatives.



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Caption: General synthesis of diphenylquinoxaline derivatives.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique can provide a complete structural picture. A synergistic combination of methods is required, each offering a unique piece of the puzzle.

Mass Spectrometry (MS)

Causality & Rationale: The first step in identifying any compound is to determine its molecular weight. Mass spectrometry provides this fundamental data point with high precision, confirming the elemental composition and successful synthesis of the target molecule.

Experimental Protocol (Electron Ionization - EI):

- **Sample Preparation:** A minute quantity of the purified solid is introduced directly into the instrument via a direct insertion probe, or a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) is injected if using a GC-MS or LC-MS interface.
- **Ionization:** In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- **Analysis:** The resulting ions are separated by their mass-to-charge ratio (m/z).

Data Interpretation:

- **Molecular Ion ($M^{+\bullet}$):** The highest m/z peak (barring isotope peaks) corresponds to the intact molecule and confirms its molecular weight. For **2-phenylquinoxaline** ($C_{20}H_{14}N_2$), the expected exact mass is approximately 282.12 g/mol . [9]* **Fragmentation Pattern:** The fragmentation provides structural clues. Common fragmentation pathways for quinolines and quinoxalines involve the loss of HCN (27 Da), which helps to confirm the presence of the nitrogen-containing heterocyclic core. [10]

Infrared (IR) Spectroscopy

Causality & Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond).
- **Acquisition:** Pressure is applied to ensure good contact, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared. [11] **Data Interpretation & Key Vibrational Modes:** The IR spectrum of a **2-phenylquinoxaline** derivative is typically rich in the fingerprint region. The key is to identify characteristic group frequencies.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Significance
Aromatic C-H Stretch	3100 - 3000	Confirms the presence of aromatic rings.
Aromatic C=C Stretch	1620 - 1450	Multiple sharp bands characteristic of the quinoxaline and phenyl rings.
C=N Stretch	1600 - 1500	Key indicator of the pyrazine ring within the quinoxaline core. [9][12]
Aromatic C-H Bend	900 - 675	The pattern of these bands can give clues about the substitution pattern on the aromatic rings.

A detailed analysis of these bands can be supported by computational DFT calculations to assign specific vibrational modes.[12][13]

UV-Visible (UV-Vis) Spectroscopy

Causality & Rationale: The extensive π -conjugation in **2-phenylquinoxaline** derivatives allows them to absorb light in the UV and visible regions, promoting electrons from lower to higher energy molecular orbitals. This technique is fundamental for understanding the electronic properties of the molecule.

Experimental Protocol:

- Sample Preparation:** Prepare a dilute solution of the compound (typically 10^{-5} to 10^{-6} M) in a UV-transparent solvent (e.g., DMSO, Chloroform, Ethanol). [9][14]
- Blank Correction:** Record a baseline spectrum using a cuvette containing only the pure solvent.
- Acquisition:** Record the absorption spectrum of the sample solution over a range of ~200-600 nm.

Data Interpretation:

- π - π^* Transitions: Intense absorption bands, typically observed at shorter wavelengths (e.g., 250-300 nm), arise from transitions within the aromatic system. [9]* n- π^* Transitions: Weaker absorption bands, often at longer wavelengths (e.g., >340 nm), are due to the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π^* orbital. [9]* Intramolecular Charge Transfer (ICT): The most significant feature is often a strong absorption band at a longer wavelength, which corresponds to an ICT from the donor part of the molecule (e.g., a substituted phenyl ring) to the electron-accepting quinoxaline core. [7] The position of this band (λ_{max}) is highly sensitive to both the solvent polarity and the nature of substituents on the aromatic rings. [15]

Derivative Example	Solvent	λ_{max} (nm)	Reference
6-methyl-2,3-diphenylquinoxaline	Ethanol	248.5, 347.5	[9]
2,3-diphenylquinoxaline	-	364	[15]

| Biphenyl-substituted derivative | - | 371 | [15]|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is the most powerful technique for complete structural elucidation in solution. It provides detailed information about the number, connectivity, and chemical environment of every ^1H and ^{13}C atom in the molecule, allowing for unambiguous structure confirmation and isomer differentiation.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). [16]
- **Acquisition:** Record ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

Data Interpretation:

¹H NMR Spectrum:

- Aromatic Region (7.0 - 9.5 ppm): This is the most information-rich region.
 - Quinoxaline Protons: The protons on the benzo- part of the quinoxaline ring typically appear as multiplets between 7.7 and 8.2 ppm. The proton at the C3 position often appears as a distinct singlet further downfield, around 9.2-9.3 ppm, if unsubstituted. [17] *
 - Phenyl Protons: The protons of the 2-phenyl substituent will appear in the 7.4-7.8 ppm range, with their exact chemical shifts and splitting patterns depending on the substitution.

¹³C NMR Spectrum:

- Aromatic Region (120 - 155 ppm):
 - Quaternary Carbons: The carbons of the pyrazine ring (C2 and C3) and the fusion carbons are quaternary and will appear as signals with lower intensity. Their chemical shifts are crucial for confirming the core structure. [18] *
 - Protonated Carbons: The chemical shifts of the CH carbons in both the quinoxaline and phenyl rings provide complementary information to the ¹H spectrum.

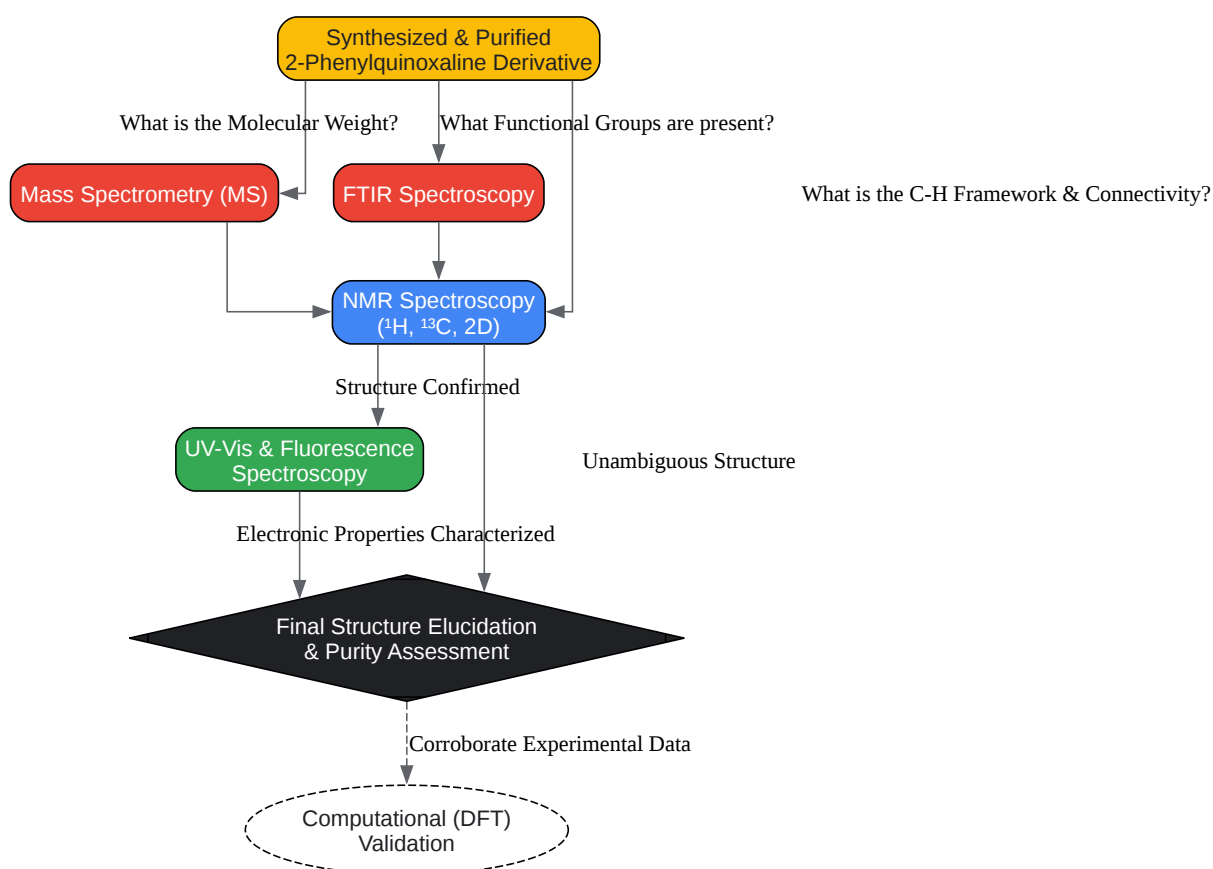
Typical Chemical Shift Ranges (in CDCl₃):

Atom Type	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Quinoxaline C3-H (if present)	~9.2 - 9.3 (s)	~143 - 144
Quinoxaline Aromatic C-H	~7.7 - 8.2 (m)	~128 - 131
Phenyl Aromatic C-H	~7.4 - 7.8 (m)	~127 - 130
Quinoxaline Quaternary C	-	~136 - 154

(Note: These are approximate ranges and can shift significantly based on substitution and solvent effects.)[16]

Integrated Analysis: A Validating Workflow

The power of spectroscopic analysis lies in integrating the data from all techniques into a single, self-consistent structural assignment.



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Caption: Integrated workflow for spectroscopic characterization.

Conclusion: From Spectrum to Application

The spectroscopic analysis of **2-phenylquinoxaline** derivatives is a systematic process of inquiry. Each spectrum poses a question—about mass, functional groups, connectivity, or electronic behavior—that, when answered, contributes to a complete and validated molecular portrait. For the medicinal chemist, this portrait confirms the synthesis of a potential new drug candidate. [3][19] For the materials scientist, it defines the properties of a new luminescent material. [4][20] A rigorous, multi-technique spectroscopic characterization is, therefore, not merely a procedural step but the essential foundation of trustworthiness and scientific integrity upon which all subsequent research and development is built.

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